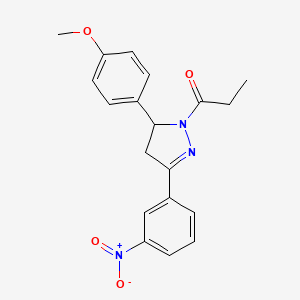![molecular formula C22H25N3O8 B5131025 1-[(4-methylphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate](/img/structure/B5131025.png)
1-[(4-methylphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-methylphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as MNPA or MNPAO, and it is a piperazine derivative that has been synthesized for the purpose of studying its mechanism of action and biochemical effects.
Mechanism of Action
The mechanism of action of MNPAO is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the regulation of ion channels. This compound has been shown to have an affinity for dopamine and serotonin receptors, which suggests that it may have a role in the regulation of mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that MNPAO has a number of biochemical and physiological effects, including the modulation of glucose metabolism, the regulation of blood pressure, and the improvement of cognitive function. This compound has also been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using MNPAO in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that have similar properties. However, one limitation of using MNPAO is its limited solubility, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are a number of future directions for research on MNPAO, including studies on its potential therapeutic applications, its mechanism of action, and its effects on various physiological systems. Additionally, further research is needed to explore the potential limitations of this compound and to develop new methods for synthesizing and working with it in the lab.
Synthesis Methods
MNPAO can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-methylphenol with acetyl chloride to form 4-methylacetophenone. This intermediate is then reacted with piperazine to form 1-(4-methylphenoxy)acetyl)piperazine. The final step involves the nitration of 4-(3-nitrobenzyl)piperazine with nitric acid to form 1-[(4-methylphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate.
Scientific Research Applications
MNPAO has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and metabolic pathways. This compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
properties
IUPAC Name |
2-(4-methylphenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4.C2H2O4/c1-16-5-7-19(8-6-16)27-15-20(24)22-11-9-21(10-12-22)14-17-3-2-4-18(13-17)23(25)26;3-1(4)2(5)6/h2-8,13H,9-12,14-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUMLOPYVDGJFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-].C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone;oxalic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5130987.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5130993.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B5130999.png)
![2-[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B5131004.png)
![5-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B5131012.png)

![N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B5131033.png)
![2-(dodecylthio)-9-methyl-4-oxo-3,9-diazaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B5131040.png)

![N-(1-{1-[2-(1-cyclohexen-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B5131047.png)
![1-[3-(4-bromophenoxy)propyl]-1H-imidazole](/img/structure/B5131069.png)